4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H9N3 . It is a derivative of pyrazolo[3,4-c]pyridine, which is a class of compounds that have been evaluated for activity and access to pharmaceutical products .
Synthesis Analysis
The synthesis of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” derivatives has been carried out using various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused pyrazole and pyridine ring. The compound has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .Scientific Research Applications
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives, including 4,5,6,7-tetrahydro variants, have been investigated for their potential as corrosion inhibitors. Studies have shown that these compounds can be effective in protecting mild steel against corrosion in acidic environments. For example, compounds synthesized using ultrasonic irradiation demonstrated significant inhibition effects on mild steel corrosion in 1.0 M HCl, indicating their potential use in industrial applications to prevent metal degradation (Dandia et al., 2013).
Antiproliferative Activity
The antiproliferative properties of certain 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have been explored, particularly in the context of cancer research. These compounds have shown promising activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives have exhibited inhibitory activity against human kinases, suggesting their potential as therapeutic agents in oncology (Pawar et al., 2017).
Biomedical Applications
Inhibition of Mycobacterium tuberculosis
Specific derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This research indicates the potential of these compounds in the treatment of tuberculosis, with some derivatives showing significant inhibitory activity against the bacterium and low cytotoxicity, making them promising candidates for further drug development (Samala et al., 2013).
Neurotropic Activity
Compounds derived from pyrazolo[3,4-c]pyridine have been explored for their neurotropic activities. Studies have indicated that these compounds exhibit properties that can influence neurological functions, showing potential as therapeutic agents in the treatment of neurological disorders or in neuropharmacology research (Dashyan et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Related compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
If it acts similarly to related compounds, it may inhibit its target enzyme, leading to changes in cell cycle progression .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .
Result of Action
Related compounds have shown cytotoxic activities against certain cancer cell lines .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAQYYCEAGMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
871792-61-9 | |
Record name | 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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